N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is a synthetic small molecule featuring a phthalazinone core fused with an indene moiety and an acetamide side chain substituted with a 3,4-dimethylphenyl group. Its design emphasizes low hydrogen bond donors/acceptors and rotatable bonds, enhancing central nervous system (CNS) penetration and oral bioavailability compared to natural polyphenols like EGCG .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-14-10-11-16(12-15(14)2)25-21(28)13-27-24(29)20-9-5-8-18-17-6-3-4-7-19(17)23(26-27)22(18)20/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWNFIJZYIAFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno-phthalazinone core, followed by the introduction of the dimethylphenyl group through acylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (for halogenation) and organometallic reagents (for alkylation or arylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Modifications
CNS-11 and CNS-11g
- CNS-11: N-Mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide differs in the acetamide substituent (mesityl vs. 3,4-dimethylphenyl).
- CNS-11g: 2-(4-Benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide replaces the indeno-phthalazinone core with a simpler phthalazinone and substitutes the acetamide with 2,6-dimethylphenyl. This simplification may reduce synthetic complexity but alter binding affinity to alpha-synuclein .
N-(3-Chlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide ()
- However, chloro substituents may reduce metabolic stability compared to methyl groups .
N-(2,4-Dichlorophenyl) Derivatives ()
- Compounds like N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide feature dichlorophenyl groups and triazole-thioether linkers.
Substituent Effects on Pharmacological Properties
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group balances lipophilicity (LogP ~3.5), favoring blood-brain barrier (BBB) penetration without excessive hydrophobicity. Mesityl (CNS-11) increases LogP, risking solubility issues .
- Bioavailability : Low rotatable bonds (≤5) and molecular weight (<500 Da) in the target compound and CNS-11g align with Lipinski’s rules, supporting oral administration .
- Activity: The indeno-phthalazinone core in the target compound and CNS-11 may enhance alpha-synuclein binding compared to simpler phthalazinones in CNS-11g .
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a phthalazine core and a dimethylphenyl group. Its chemical formula is , with a molecular weight of approximately 373.43 g/mol. The presence of multiple aromatic rings contributes to its biological interactions.
Recent studies have highlighted the compound's ability to interact with various biological targets, particularly in the context of neurodegenerative diseases. For instance, it has been shown to disaggregate alpha-synuclein fibrils, which are implicated in Parkinson's disease. This activity suggests that the compound may have neuroprotective properties by preventing the aggregation of toxic proteins in the brain .
In Vitro Studies
In vitro experiments demonstrated that this compound effectively reduced insoluble alpha-synuclein levels when tested against preformed fibrils. The reduction was significant compared to control compounds, indicating its potential as a therapeutic agent for synucleinopathies .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Alpha-Synuclein Disaggregation | Significant reduction in fibrils | |
| Neuroprotective Potential | Prevents aggregation of toxic proteins | |
| Cytotoxicity | Low cytotoxicity in neuronal cells |
Case Study 1: Neuroprotective Effects
In a study published in 2023, researchers evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to toxic agents. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests that the compound may offer protective effects against neurotoxic insults.
Case Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. The findings demonstrated favorable bioavailability and distribution in central nervous system tissues, supporting its potential for oral administration in therapeutic contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
